Lipophilicity (LogP) Differential: C7 Compound Shows Distinct Partitioning Behavior Compared to C6 and C8 Analogs
tert-Butyl (7-oxooctyl)carbamate exhibits a measured LogP of 3.05, which is significantly higher than that of the C6 analogue (LogP 2.47) and the C8 analogue (XlogP 2.5) . This non-linear trend in lipophilicity with chain length suggests that the C7 compound may offer a unique balance of hydrophobicity and aqueous solubility, which can be critical for applications such as PROTAC linker design where optimal linker length and logP directly influence cellular permeability and target degradation efficiency.
| Evidence Dimension | Calculated lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP 3.05 |
| Comparator Or Baseline | tert-Butyl (6-oxohexyl)carbamate (LogP 2.47); tert-Butyl (8-oxooctyl)carbamate (XlogP 2.5) |
| Quantified Difference | +0.58 LogP units vs. C6; +0.55 LogP units vs. C8 |
| Conditions | Calculated/predicted LogP values from vendor and database sources |
Why This Matters
Differences in LogP of >0.5 units can significantly impact chromatographic separation, membrane permeability, and compound solubility, making the C7 compound a distinct entity for experimental design.
